N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Overview
Description
N’-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and iodine atoms in the phenyl ring enhances the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Introduction of the Fluoro and Iodo Substituents: Halogenation reactions are used to introduce the fluorine and iodine atoms onto the phenyl ring. This can be done using reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Condensation with Carbohydrazide: The final step involves the condensation of the halogenated imidazo[1,2-a]pyridine with carbohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carbohydrazide moiety, potentially converting it to an amine.
Substitution: The halogen atoms (fluorine and iodine) on the phenyl ring can be substituted by nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives
Properties
IUPAC Name |
N-[(E)-(4-fluoro-3-iodophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FIN4O/c16-12-2-1-10(7-13(12)17)9-19-20-15(22)11-3-5-21-6-4-18-14(21)8-11/h1-9H,(H,20,22)/b19-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMNRJWQPSQVDW-DJKKODMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC3=NC=CN3C=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC3=NC=CN3C=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FIN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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